(1,4-Diazepan-2-yl)methanol
Description
(1,4-Diazepan-2-yl)methanol is a seven-membered heterocyclic compound belonging to the diazepane family, characterized by two nitrogen atoms at positions 1 and 4 of the ring and a hydroxymethyl (-CH₂OH) substituent at position 2. Its molecular formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol.
Properties
IUPAC Name |
1,4-diazepan-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c9-5-6-4-7-2-1-3-8-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQDMFIJPQHZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(NC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ring Size and Nitrogen Positioning
- 7-membered vs. 6-membered rings: The diazepane ring in this compound offers greater conformational flexibility compared to the piperazine ring in (1,4-Dibenzyl-piperazin-2-yl)-Methanol. This flexibility may enhance binding to diverse biological targets but could reduce metabolic stability .
- Nitrogen positions : Both diazepane and piperazine derivatives retain two nitrogen atoms, but their spacing (1,4 in diazepane vs. 1,4 in piperazine) influences hydrogen-bonding capabilities and basicity.
Substituent Effects
- Hydroxyl group placement: The hydroxymethyl group at C2 in this compound provides a polar moiety that enhances aqueous solubility compared to the ethanol-substituted analog (2-(1,4-Diazepan-1-yl)ethan-1-ol), which has a longer hydrophobic side chain .
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